N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
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Overview
Description
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide is an organic compound characterized by a hydrazide group connected to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide typically involves a condensation reaction between 2-hydroxybenzaldehyde and 2-methylpropanehydrazide under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by utilizing automated reactors and continuous flow systems. The use of advanced purification techniques like recrystallization and chromatography ensures the high purity of the product, which is crucial for its applications.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation, leading to the formation of quinones.
Reduction: The hydrazone linkage can be reduced to yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in various electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents like bromine, chlorine, and electrophilic nitrating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Quinones and related oxidized species.
Reduction: Amines and hydrazides.
Substitution: Halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide has found utility in several areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Serves as a potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role as a drug candidate due to its pharmacological activities.
Industry: Applied in the production of polymers and as a stabilizing agent in certain formulations.
Mechanism of Action
The compound exerts its effects primarily through interactions with various molecular targets. The phenolic and hydrazone functionalities allow for binding to enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Benzaldehyde hydrazones
2-Hydroxybenzylidene derivatives
Methylpropanehydrazides
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGNCFAGFIEXGG-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=CC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N/N=C/C1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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